8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
Description
8-Chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid is a naphthalene-derived compound featuring a partially saturated dihydro ring, a ketone group at position 4, and a carboxylic acid substituent at position 2. The chlorine atom at position 8 introduces steric and electronic effects that influence its reactivity and interactions. Its synthesis likely involves cyclization and oxidation steps, but detailed pathways require further investigation.
Properties
Molecular Formula |
C11H9ClO3 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-3,6H,4-5H2,(H,14,15) |
InChI Key |
MEXJOQXNPXMKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid typically involves the chlorination of a naphthalene derivative followed by oxidation and carboxylation reactions. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom into the naphthalene ring. Subsequent oxidation can be achieved using reagents like potassium permanganate or chromium trioxide. The final carboxylation step often involves the use of carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
Functional Groups :
- The target compound contains a ketone (4-oxo) and a carboxylic acid , while its methyl ester analog () replaces the acid with a methyl ester and substitutes the ketone with a hydroxyl group . This difference significantly alters reactivity; for example, the ester is more lipophilic, whereas the carboxylic acid may participate in ionic interactions .
- 8-Chloronaphthalene-1-carboxylic acid () lacks the dihydro ring and ketone, resulting in a fully aromatic system with distinct electronic properties.
Substituent Positions :
- The chlorine atom at position 8 is conserved across all three compounds, but the carboxylic acid group varies between positions 1 and 2. Positional differences influence steric hindrance and intermolecular interactions.
Physicochemical and Reactivity Implications
- Solubility : The carboxylic acid group in the target compound and 8-chloronaphthalene-1-carboxylic acid enhances water solubility compared to the methyl ester derivative, which is more lipid-soluble .
- Reactivity: The 4-oxo group in the target compound may engage in keto-enol tautomerism or serve as a hydrogen-bond acceptor, whereas the 4-hydroxy group in the methyl ester analog could act as a hydrogen-bond donor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
